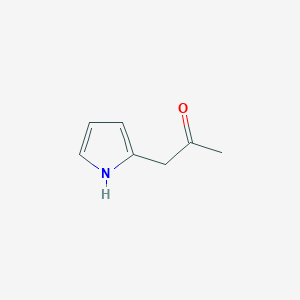
4-Amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile typically involves the reaction of cyanoacetic acid derivatives with urea or thiourea under acidic or basic conditions. One common method involves the condensation of ethyl cyanoacetate with urea in the presence of a base such as sodium ethoxide, followed by cyclization to form the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or cyano positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .
科学的研究の応用
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for designing bioactive molecules.
Industry: The compound is used in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell proliferation, making it a potential anticancer agent .
類似化合物との比較
- 6-Amino-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 4-Oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Comparison: Compared to similar compounds, 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of the amino group at the 6-position and the cyano group at the 5-position can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets .
特性
CAS番号 |
109831-83-6 |
|---|---|
分子式 |
C5H4N4O |
分子量 |
136.11 g/mol |
IUPAC名 |
4-amino-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H4N4O/c6-1-3-4(7)8-2-9-5(3)10/h2H,(H3,7,8,9,10) |
InChIキー |
GKNRELVWAMNDAS-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(C(=O)N1)C#N)N |
異性体SMILES |
C1=NC(=O)C(=C(N1)N)C#N |
正規SMILES |
C1=NC(=O)C(=C(N1)N)C#N |
同義語 |
5-Pyrimidinecarbonitrile, 6-amino-1,4-dihydro-4-oxo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B26850.png)
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)











![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
